(3-(6-Methoxypyridin-3-yl)phenyl)methanol
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Overview
Description
(3-(6-Methoxypyridin-3-yl)phenyl)methanol is a chemical compound with the molecular formula C13H13NO2. It features a methanol group attached to a phenyl ring, which is further substituted with a 6-methoxypyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-methoxypyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of (3-(6-Methoxypyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
(3-chloro-2-methoxypyridin-4-yl)(phenyl)methanol: Similar structure but with a chlorine atom instead of a methanol group.
(3-(6-Methoxypyridin-3-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (3-(6-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[3-(6-methoxypyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-5-12(8-14-13)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3 |
InChI Key |
JPNPZWBWUZSLCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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